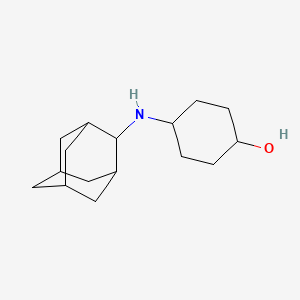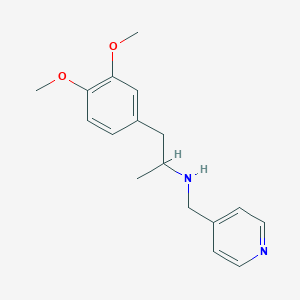![molecular formula C13H23N3 B3852919 N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)
N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine is a chemical compound that belongs to the class of imidazole-based compounds. It is commonly known as "NPC" and is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
NPC acts as a modulator of various receptors in the central nervous system. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. NPC also binds to the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, NPC has been shown to bind to the histamine H1 receptor, which is involved in the regulation of inflammation and allergic responses.
Biochemical and Physiological Effects:
NPC has various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to lipopolysaccharide (LPS) stimulation. NPC has also been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, NPC has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPC in lab experiments is its ability to modulate the activity of various receptors in the central nervous system. This makes it a useful tool for studying the effects of receptor modulation on various physiological and pathological processes. However, one limitation of using NPC is its relatively low potency compared to other receptor modulators. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
Orientations Futures
There are several future directions for research on NPC. One direction is to investigate the potential therapeutic applications of NPC in various disease states, such as inflammation, epilepsy, and pain. Another direction is to develop more potent analogs of NPC that can be used in lab experiments to achieve more precise and specific receptor modulation. Additionally, further research is needed to fully elucidate the mechanism of action of NPC and its effects on various physiological and pathological processes.
Applications De Recherche Scientifique
NPC has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to modulate the activity of certain receptors such as serotonin receptors, adrenergic receptors, and histamine receptors. NPC has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-2-4-7-13(6-3-1)15-8-5-10-16-11-9-14-12-16/h9,11-13,15H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWMNQPWQFUADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-imidazol-1-ylpropyl)cycloheptanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-imidazol-1-yl)propyl]-4-phenylcyclohexanamine](/img/structure/B3852859.png)

![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B3852876.png)

![N-[3-(4-morpholinyl)propyl]cycloheptanamine](/img/structure/B3852886.png)
![(3,4-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3852888.png)



![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![(4-tert-butylcyclohexyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3852918.png)
